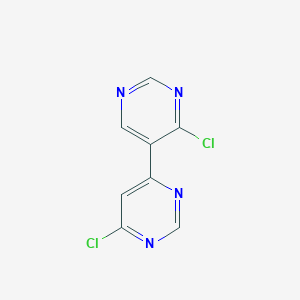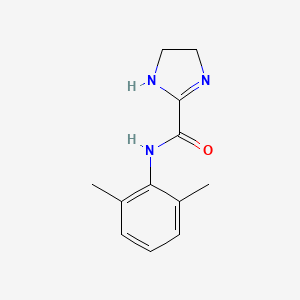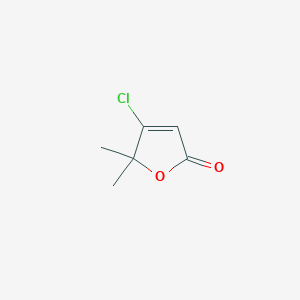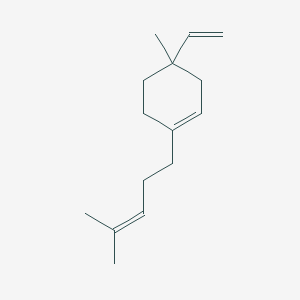![molecular formula C18H45BSn3 B14497460 [Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane) CAS No. 65317-10-4](/img/structure/B14497460.png)
[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane) is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of borane and trimethylstannane groups connected through propane-3,1-diyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane) typically involves the reaction of borane with trimethylstannane derivatives. One common method includes the use of borane tris(3-bromopropyl) as a starting material, which is then reacted with trimethylstannane in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions may involve the conversion of the stannane groups to stannyl hydrides.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides or amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boron oxides or hydroxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Aplicaciones Científicas De Investigación
[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane) has several scientific research applications, including:
Biology: The compound may be used in the study of biological systems where organotin compounds are of interest, such as in enzyme inhibition studies.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, where its unique properties are beneficial.
Mecanismo De Acción
The mechanism of action of [Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane) involves its interaction with molecular targets through its stannane and borane groups. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical reactivity and biological activity. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Borane tris(3-bromopropyl): A precursor used in the synthesis of [Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane).
Trimethylstannane: A simpler organotin compound with similar stannane groups.
Organotin halides: Compounds with tin-halogen bonds that exhibit similar reactivity.
Uniqueness
[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane) is unique due to its combination of borane and trimethylstannane groups connected through propane-3,1-diyl linkages. This structure imparts specific chemical and physical properties that differentiate it from other organotin compounds, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
65317-10-4 |
|---|---|
Fórmula molecular |
C18H45BSn3 |
Peso molecular |
628.5 g/mol |
Nombre IUPAC |
3-[bis(3-trimethylstannylpropyl)boranyl]propyl-trimethylstannane |
InChI |
InChI=1S/C9H18B.9CH3.3Sn/c1-4-7-10(8-5-2)9-6-3;;;;;;;;;;;;/h1-9H2;9*1H3;;; |
Clave InChI |
IRWFIIVLKLCLLQ-UHFFFAOYSA-N |
SMILES canónico |
B(CCC[Sn](C)(C)C)(CCC[Sn](C)(C)C)CCC[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one](/img/structure/B14497405.png)

![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)

![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)



![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)

![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)
![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
